molecular formula C6H11F3IN3 B14255757 1-Methyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide CAS No. 490024-65-2

1-Methyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide

Cat. No.: B14255757
CAS No.: 490024-65-2
M. Wt: 309.07 g/mol
InChI Key: NQASTMLPOYMAOQ-UHFFFAOYSA-N
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Description

1-Methyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is a chemical compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of the trifluoropropyl group imparts unique properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves the reaction of 1-methyl-1H-1,2,4-triazole with 3,3,3-trifluoropropyl iodide under suitable conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide, with the presence of a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or other anions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the triazolium ring can be reduced or oxidized under specific conditions.

    Addition Reactions: The trifluoropropyl group can undergo addition reactions with various electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium chloride, sodium bromide, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Addition Reactions: Electrophiles like alkyl halides or acyl halides can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium chloride would yield 1-Methyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride.

Scientific Research Applications

1-Methyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.

    Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Catalysis: It serves as a catalyst or catalyst precursor in various organic reactions, including cross-coupling reactions and polymerization processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The triazolium ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(3,3,3-trifluoropropyl)benzene: This compound shares the trifluoropropyl group but has a benzene ring instead of a triazolium ring.

    1-Methyl-4-(3,3,3-trifluoropropyl)-1H-1,2,4-triazole: This compound lacks the iodide ion and is not in the triazolium form.

Uniqueness

1-Methyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is unique due to the presence of both the trifluoropropyl group and the triazolium ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

490024-65-2

Molecular Formula

C6H11F3IN3

Molecular Weight

309.07 g/mol

IUPAC Name

1-methyl-4-(3,3,3-trifluoropropyl)-1,5-dihydro-1,2,4-triazol-1-ium;iodide

InChI

InChI=1S/C6H10F3N3.HI/c1-11-5-12(4-10-11)3-2-6(7,8)9;/h4H,2-3,5H2,1H3;1H

InChI Key

NQASTMLPOYMAOQ-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CN(C=N1)CCC(F)(F)F.[I-]

Origin of Product

United States

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